molecular formula C9H10ClF2NO2 B13563555 Methyl3-amino-2,5-difluoro-4-methylbenzoatehydrochloride

Methyl3-amino-2,5-difluoro-4-methylbenzoatehydrochloride

Katalognummer: B13563555
Molekulargewicht: 237.63 g/mol
InChI-Schlüssel: JAQHSBJUBWAMBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of amino, difluoro, and methyl groups attached to a benzoate structure, making it a versatile compound for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2,5-difluoro-4-methylbenzoic acid.

    Esterification: The carboxylic acid group of the starting material is esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of Hydrochloride Salt: The final step involves the conversion of the methyl ester to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and purification processes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-amino-3-fluorobenzoate
  • Methyl 3-amino-4-fluorobenzoate
  • Methyl 3-amino-2,4-difluorobenzoate

Uniqueness

Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride is unique due to the specific positioning of the amino, difluoro, and methyl groups on the benzoate ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H10ClF2NO2

Molekulargewicht

237.63 g/mol

IUPAC-Name

methyl 3-amino-2,5-difluoro-4-methylbenzoate;hydrochloride

InChI

InChI=1S/C9H9F2NO2.ClH/c1-4-6(10)3-5(9(13)14-2)7(11)8(4)12;/h3H,12H2,1-2H3;1H

InChI-Schlüssel

JAQHSBJUBWAMBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=C1N)F)C(=O)OC)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.